molecular formula C36H48N6O9 B11939188 (2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B11939188
M. Wt: 708.8 g/mol
InChI Key: NVVGCQABIHSJSQ-QNCJLPSESA-N
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Description

The compound (2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers and a diverse array of functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group integrity. Typical synthetic routes may include:

    Formation of the pyrrolidine ring: This step often involves cyclization reactions using appropriate precursors.

    Introduction of the carboxylic acid groups: Carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.

    Amide bond formation: Coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Chiral center establishment: Use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Flow chemistry: Continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Use of heterogeneous catalysts to facilitate reactions and simplify product purification.

    Green chemistry principles: Minimizing the use of hazardous reagents and solvents, and optimizing reaction conditions to reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example:

    Oxidation: Conversion of alcohols to carboxylic acids.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    Pathways involved: Specific pathways depend on the biological context but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid: shares similarities with other complex organic molecules featuring multiple chiral centers and diverse functional groups.

Uniqueness

    Structural complexity: The presence of multiple chiral centers and a variety of functional groups makes this compound unique.

    Functional diversity: The combination of carboxylic acids, amides, and aromatic groups provides a wide range of chemical reactivity and potential biological activity.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C36H48N6O9

Molecular Weight

708.8 g/mol

IUPAC Name

(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m1/s1

InChI Key

NVVGCQABIHSJSQ-QNCJLPSESA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](C(C)C)C(=O)N3CCC[C@@H]3C(=O)O

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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